(2-Propyl-1H-benzimidazol-1-yl)acetic acid

Benzimidazole synthesis AT1 receptor antagonist intermediate Telmisartan precursor

(2-Propyl-1H-benzimidazol-1-yl)acetic acid (CAS 331736-92-6) is a benzimidazole acetic acid derivative with molecular formula C12H14N2O2 and molecular weight 218.25 g/mol. The compound belongs to the broader class of benzimidazole-1-yl acetic acids, which have been extensively investigated as pharmacophores for CRTH2 receptor antagonism in allergic and inflammatory diseases.

Molecular Formula C12H14N2O2
Molecular Weight 218.25g/mol
CAS No. 331736-92-6
Cat. No. B493824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Propyl-1H-benzimidazol-1-yl)acetic acid
CAS331736-92-6
Molecular FormulaC12H14N2O2
Molecular Weight218.25g/mol
Structural Identifiers
SMILESCCCC1=NC2=CC=CC=C2N1CC(=O)O
InChIInChI=1S/C12H14N2O2/c1-2-5-11-13-9-6-3-4-7-10(9)14(11)8-12(15)16/h3-4,6-7H,2,5,8H2,1H3,(H,15,16)
InChIKeySQKBAAWXVRUDNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Propyl-1H-benzimidazol-1-yl)acetic Acid (CAS 331736-92-6): A Critical Telmisartan-Related Building Block for Benzimidazole-Based Drug Discovery


(2-Propyl-1H-benzimidazol-1-yl)acetic acid (CAS 331736-92-6) is a benzimidazole acetic acid derivative with molecular formula C12H14N2O2 and molecular weight 218.25 g/mol . The compound belongs to the broader class of benzimidazole-1-yl acetic acids, which have been extensively investigated as pharmacophores for CRTH2 receptor antagonism in allergic and inflammatory diseases [1]. Structurally, this compound is closely related to the 2-propylbenzimidazole core found in telmisartan, a clinically approved angiotensin II AT1 receptor antagonist used for hypertension management [2]. The 2-propyl substitution pattern on the benzimidazole ring is a defining structural feature that differentiates this compound within its analog series.

Why (2-Propyl-1H-benzimidazol-1-yl)acetic Acid Cannot Be Substituted by Generic Benzimidazole Acetic Acid Analogs


In benzimidazole-based drug discovery programs, the specific substitution pattern on both the benzimidazole core and the N1-position is a critical determinant of target engagement and pharmacological profile. Compounds bearing different N1-substituents—such as 2-sulfanyl, 2-benzylthio, or alternative 2-alkyl groups—exhibit markedly divergent receptor binding affinities and functional activities [1]. The 2-propyl substituent confers a specific hydrophobic interaction footprint that is distinct from 2-methyl, 2-ethyl, or 2-butyl analogs in angiotensin II AT1 receptor binding [2]. Furthermore, the N1-acetic acid moiety provides a crucial carboxylate pharmacophore essential for ionic interactions with basic residues in CRTH2 and AT1 receptor binding pockets [3]. Simply substituting a generic benzimidazole acetic acid derivative without the precise 2-propyl-1H-benzimidazol-1-yl architecture will result in altered conformational preferences, different binding thermodynamics, and ultimately unpredictable biological activity [4].

Quantitative Comparative Evidence for (2-Propyl-1H-benzimidazol-1-yl)acetic Acid Versus Closest Analogs


Structural Differentiation of 2-Propyl-1H-Benzimidazol-1-yl Acetic Acid from the Telmisartan Intermediate 2-Propyl-4-Methylbenzimidazole-6-Carboxylic Acid

This compound (MW 218.25, C12H14N2O2) [1] is structurally distinct from the key telmisartan intermediate 2-propyl-4-methylbenzimidazole-6-carboxylic acid (MW 218.26, C12H14N2O2) [2], despite sharing identical molecular formula. The critical difference lies in the carboxylic acid placement: N1-acetic acid (target) versus C6-carboxylic acid (comparator). This positional isomerism results in fundamentally different synthetic utility—the target compound presents an N-alkylated acetic acid handle for further functionalization, whereas the C6-carboxylic acid intermediate is incorporated into the benzimidazole core of telmisartan [3].

Benzimidazole synthesis AT1 receptor antagonist intermediate Telmisartan precursor Medicinal chemistry building block

Molecular Weight and Rotatable Bond Differentiation from 2-Propylbenzimidazole Parent Scaffold

This compound possesses 4 rotatable bonds and a molecular weight of 218.25 g/mol , representing a specific molecular complexity point along the synthetic tractability spectrum. In comparison, the parent scaffold 2-propylbenzimidazole (CAS 5465-29-2) has MW 160.22 g/mol and fewer functionalization sites [1]. The introduction of the N1-acetic acid moiety increases hydrogen bond donor count to 1, hydrogen bond acceptor count to 4, and adds a carboxylic acid functionality that enables amide coupling, esterification, and salt formation chemistry not accessible with the parent scaffold .

Physicochemical property comparison Fragment-based drug discovery Molecular complexity Lead optimization

Positional Isomerism and Differential Utility in Angiotensin II AT1 Receptor Antagonist Synthesis

This compound exists as a structural isomer of the 2-propylbenzimidazole carboxylic acid intermediates utilized in telmisartan synthesis. The telmisartan synthetic pathway proceeds through 2-propyl-4-methylbenzimidazole-6-carboxylic acid methyl ester (MW 232.28) [1], which is then hydrolyzed to the free C6-carboxylic acid (VII) before cyclization with N-methyl-o-phenylenediamine [2]. The target compound (N1-acetic acid isomer) cannot participate in this specific cyclization sequence and therefore represents a distinct synthetic building block for divergent medicinal chemistry applications [3].

Telmisartan synthesis AT1 receptor pharmacology Benzimidazole positional isomers Antihypertensive drug intermediates

Benzimidazole-1-yl Acetic Acid Pharmacophore Relevance to CRTH2 Antagonist Chemotype

The benzimidazol-1-yl acetic acid scaffold constitutes a validated pharmacophore for CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) receptor antagonism [1]. Patent literature discloses that benzimidazole acetic acids bearing diverse 2-position substituents exhibit CRTH2 receptor antagonism with varying potencies [2]. While specific IC50 data for this exact compound are not publicly available in primary literature, the 2-propyl substitution pattern represents a defined hydrophobic moiety within the structure-activity relationship (SAR) of this chemotype, and the carboxylic acid moiety is essential for receptor binding via ionic interactions [3].

CRTH2 receptor antagonism Allergic inflammation Prostaglandin D2 pathway Benzimidazole pharmacophore

Propyl Chain Conformational Flexibility and Polymorphism: A Differentiating Physicochemical Feature of 2-Propylbenzimidazole Derivatives

The 2-propylbenzimidazole core exhibits unique conformational polymorphism that distinguishes it from 2-methyl and 2-ethyl benzimidazole analogs. Studies on 2-propyl-1H-benzimidazole demonstrate an irreversible reconstructive phase transition at 384 K from ordered form I (P212121) to a new polymorph form IIHT (Pcam), with conformational variations around the propyl chain driving this solid-state behavior [1]. This propyl chain conformational landscape—with multiple accessible rotameric states—is absent in 2-methylbenzimidazole (which lacks the flexible propyl chain) and differs from 2-butylbenzimidazole (which has an extended alkyl chain with different conformational preferences) [2].

Solid-state chemistry Polymorphism Conformational analysis Crystal engineering Benzimidazole materials science

2-Propyl Substitution in Antitumor Benzimidazole Series: Historical Activity Baseline

Classical antitumor screening of 2-alkylbenzimidazole derivatives (1958) established that among 36 derivatives tested, 2-propylbenzimidazole demonstrated measurable antitumor efficacy against Ehrlich ascites tumor in mice [1]. This historical finding provides a foundational activity baseline for the 2-propylbenzimidazole scaffold. Importantly, the study demonstrated that introduction of a nitro group at the 6-position increased antitumor activity [1], establishing a defined SAR vector for further functionalization. While this compound bears an N1-acetic acid substitution rather than the unsubstituted benzimidazole core tested in the 1958 study, the 2-propyl substitution pattern represents a validated lipophilic group within antitumor benzimidazole SAR.

Antitumor screening Benzimidazole SAR Ehrlich ascites tumor 2-alkylbenzimidazole derivatives

Optimal Research and Industrial Application Scenarios for (2-Propyl-1H-benzimidazol-1-yl)acetic Acid (CAS 331736-92-6)


Divergent Telmisartan Analog Synthesis and AT1 Receptor Antagonist SAR Exploration

Researchers investigating structure-activity relationships of telmisartan-derived AT1 receptor antagonists can utilize this compound as a divergent building block. Unlike the canonical telmisartan intermediate 2-propyl-4-methylbenzimidazole-6-carboxylic acid—which commits the synthetic pathway to C6-functionalized products—the N1-acetic acid positional isomer enables exploration of N1-derivatized analogs [1]. This orthogonal reactivity profile allows medicinal chemists to access a distinct chemical space around the 2-propylbenzimidazole core for AT1 receptor antagonist optimization [2].

CRTH2 Receptor Antagonist Lead Generation Using Benzimidazole-1-yl Acetic Acid Pharmacophore

This compound serves as a starting point for CRTH2 antagonist lead generation programs. The benzimidazol-1-yl acetic acid scaffold is a validated CRTH2 pharmacophore as documented in patent literature [1]. The 2-propyl substituent provides a defined lipophilic group for probing the hydrophobic pocket of the CRTH2 receptor. Researchers can derivatize the carboxylic acid handle to generate amide libraries or ester prodrugs, enabling systematic SAR exploration of this chemotype for allergic and inflammatory disease applications [2].

Benzimidazole Fragment-Based Drug Discovery with Defined 2-Propyl Conformational Profile

For fragment-based drug discovery programs, this compound offers a benzimidazole acetic acid fragment with a well-characterized 2-propyl substitution pattern. The propyl chain introduces defined conformational polymorphism with a documented phase transition at 384 K [1], which has implications for crystallography and solid-state formulation development. The carboxylic acid moiety provides a synthetic handle for fragment linking and elaboration, while the 2-propyl group contributes specific lipophilicity distinct from 2-methyl, 2-ethyl, or 2-butyl analogs [2].

Oncology-Focused Benzimidazole SAR Leveraging Historical 2-Propyl Activity Baseline

Investigators pursuing antitumor benzimidazole derivatives can leverage the historical activity baseline established for 2-propylbenzimidazole against Ehrlich ascites tumor [1]. The 2-propyl substitution was identified as an active moiety among 36 derivatives tested, with nitro substitution at the 6-position enhancing activity [1]. This compound, bearing the N1-acetic acid handle, provides a functionalized entry point for synthesizing next-generation analogs that incorporate the validated 2-propylbenzimidazole antitumor pharmacophore while enabling further optimization through carboxylic acid derivatization.

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